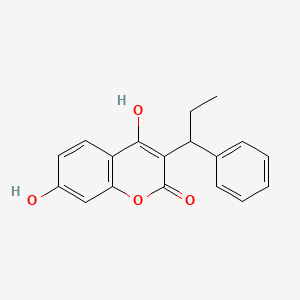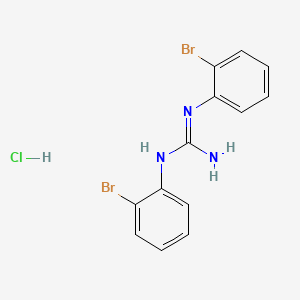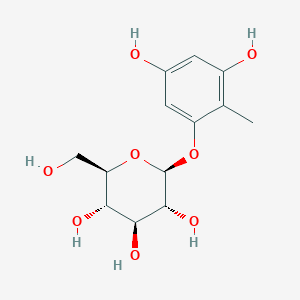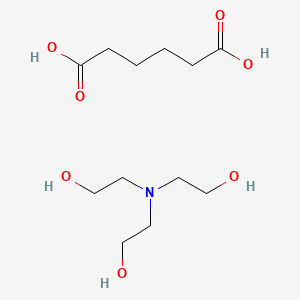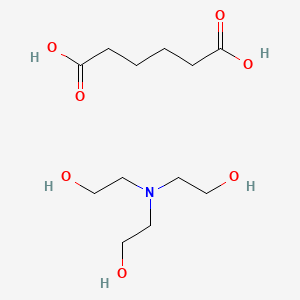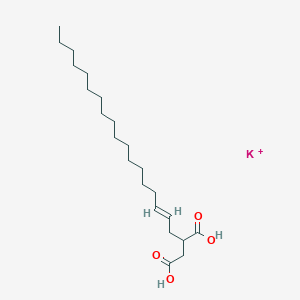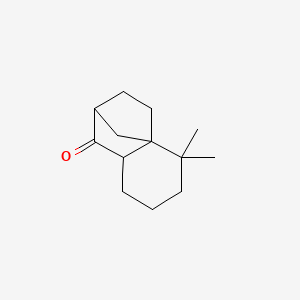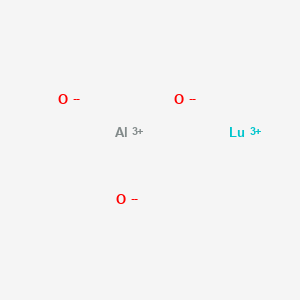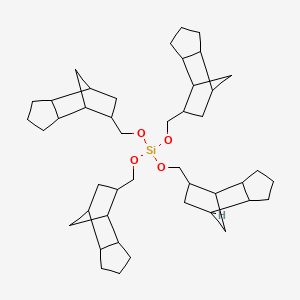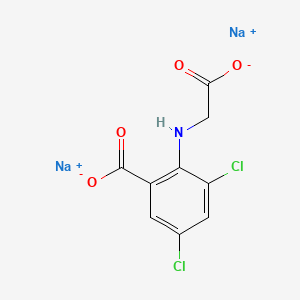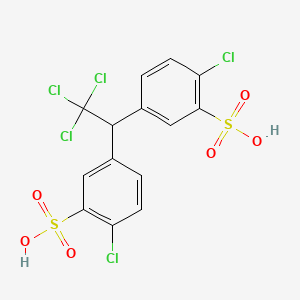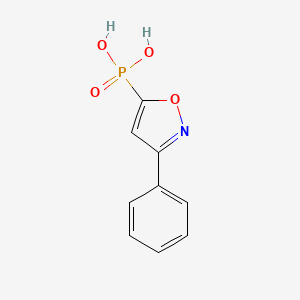
Antimonatetungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimonatetungstate is an inorganic compound that combines antimony, tungsten, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including catalysis and materials science. The compound’s structure typically involves complex polymeric linkages between the metal and oxygen atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimonatetungstate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting antimony trioxide (Sb2O3) with tungsten trioxide (WO3) under high-temperature conditions. The reaction typically requires temperatures above 600°C and may involve the use of fluxes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity raw materials and controlled reaction environments to ensure the consistency and quality of the final product. The process may include steps such as calcination, milling, and purification to achieve the desired chemical composition and physical properties .
Chemical Reactions Analysis
Types of Reactions: Antimonatetungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of multiple oxidation states for both antimony and tungsten.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) under controlled conditions.
Substitution: Substitution reactions can occur in the presence of suitable ligands or complexing agents, leading to the formation of various derivatives
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .
Scientific Research Applications
Antimonatetungstate has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as ceramics and composites.
Radiation Shielding: this compound-containing glasses have been investigated for their ability to attenuate fast neutrons and gamma rays, making them useful in radiation shielding applications.
Medical Applications: Research is ongoing into the potential use of this compound in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Mechanism of Action
The mechanism by which antimonatetungstate exerts its effects is complex and involves multiple pathways. The compound’s catalytic activity is primarily attributed to its ability to facilitate electron transfer reactions. This is achieved through the interaction of the metal centers with reactant molecules, leading to the formation of intermediate species that undergo further transformation .
Molecular Targets and Pathways:
Electron Transfer: The metal centers in this compound can participate in redox reactions, facilitating the transfer of electrons between reactant molecules.
Surface Interactions: The high surface area of the compound allows for effective adsorption of reactants, enhancing the rate of chemical reactions
Comparison with Similar Compounds
Antimonatetungstate can be compared with other similar compounds, such as:
Potassium Antimonate (K3Sb3O10·4H2O): Known for its use as a flame retardant and catalyst, potassium antimonate shares some chemical properties with this compound but differs in its specific applications and structure.
Sodium Antimonate (NaSbO3): This compound is used in various industrial applications, including glass production and as a clarifying agent.
Lead Antimonate (Pb2Sb2O7): Used historically as a pigment, lead antimonate has distinct properties and applications, particularly in the field of art and materials science.
Uniqueness of this compound: this compound stands out due to its unique combination of antimony and tungsten, which imparts specific catalytic and material properties not found in other antimonates.
Properties
CAS No. |
11138-63-9 |
|---|---|
Molecular Formula |
H5O8SbW |
Molecular Weight |
438.64 g/mol |
IUPAC Name |
dihydroxy(dioxo)tungsten;stiboric acid |
InChI |
InChI=1S/5H2O.3O.Sb.W/h5*1H2;;;;;/q;;;;;;;;+3;+2/p-5 |
InChI Key |
KJKGDABVJRFJDD-UHFFFAOYSA-I |
Canonical SMILES |
O[Sb](=O)(O)O.O[W](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



